Lead tetraacetate
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Overview
Description
Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)
Scientific Research Applications
Oxidative Decarboxylation in Organic Synthesis : Lead tetracetate is used for oxidative decarboxylation of acids, transforming carboxylic acids into various compounds based on experimental conditions. This reaction is critical in organic synthesis, especially for the decarboxylation of alpha-hydroxy and alpha-amino acids (Sheldon & Kochi, 2011).
Archaeological Metal Provenancing : In archaeology, lead isotope provenance studies, such as those conducted at the University of Oxford, have employed methodologies involving lead compounds for determining the origin of metals used in ancient artifacts (Stos‐gale & Gale, 2009).
Electrochemical Synthesis : A study focused on the electrochemical synthesis of lead tetraacetate demonstrates its efficiency. The process involves using metallic lead as the initial reagent, offering a simplified technology with improved economic indexes (Satayev et al., 2015).
Water Sample Analysis : Lead tetracetate is instrumental in analytical chemistry and environmental science for the detection of trace and ultratrace elements in water samples. Techniques like dispersive liquid-liquid microextraction coupled with electrothermal atomic absorption spectrometry utilize lead compounds for accurate measurements (Naseri et al., 2008).
Phytoextraction Research : Research on lead mobilization from polluted soil using EDTA ligand demonstrates lead's role in environmental studies. This research is vital for understanding lead's behavior in agricultural contexts and its potential remediation (Plopeanu et al., 2012).
Synthesis of Chemical Compounds : this compound is used for the one-pot synthesis of acridine derivatives from 1,2-diols, highlighting its role in the creation of new chemical entities, which is crucial in fields like drug discovery (Jagadishbabu & Shivashankar, 2015).
Mechanism of Action
Target of Action
Lead tetracetate (LTA), Pb(OAc)4, is a versatile oxidant in organic chemistry . Its primary targets are various reactive groupings in organic compounds, including nonactivated carbon atoms .
Mode of Action
LTA interacts with its targets through oxidation. Depending on the reaction conditions and nature of the substrate, it can be used for selective and partial oxidations . The versatility of LTA originates from its properties: it can act as a radical and/or ionic oxidant and participate in processes involving substitution, elimination, addition, or fragmentation reactions, depending on the functionality and experimental conditions .
Biochemical Pathways
The biochemical pathways affected by LTA are largely dependent on the structure and stereochemistry of the substrate . For instance, it is used in the 1,2-glycol-cleavage of carbohydrates . In this process, LTA facilitates the oxidative decarboxylation, leading to the formation of aldehydes .
Pharmacokinetics
It’s important to note that lta is highly toxic and should be handled with care .
Result of Action
The result of LTA’s action is the transformation of organic compounds through oxidation. This can lead to the formation of new compounds, such as aldehydes from the oxidative decarboxylation of carbohydrates . It’s also used for the functionalization of nonactivated carbon atoms .
Action Environment
The action of LTA is influenced by environmental factors such as reaction conditions and the nature of the substrate . For instance, the presence of moisture can affect its stability . It’s recommended to store LTA under 10°C in the dark .
Safety and Hazards
Lead tetracetate is toxic and can cause severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or inhaled . Ingestion of a large amount can cause local irritation of the alimentary tract, pain, leg cramps, muscle weakness, paresthesias, depression, coma, and death may follow in 1 or 2 days .
Future Directions
Biochemical Analysis
Biochemical Properties
Lead tetracetate is a versatile oxidizing agent for different functional groups. It has been widely used for oxidative decarboxylation of carboxylic acid, cleavage of 1,2-diol, formation of the cyclic ether, acetoxylation, methylation, dehydrogenation, and more . The role of lead tetracetate in these reactions is highly dependent on the structure and stereochemistry of the substrate .
Cellular Effects
They can disrupt cell signaling pathways, alter gene expression, and interfere with cellular metabolism .
Molecular Mechanism
It is known to act as an oxidizing agent, capable of oxidizing a variety of functional groups in organic compounds . This oxidation can lead to changes in the structure and function of biomolecules, potentially affecting their activity and interactions .
Temporal Effects in Laboratory Settings
Lead tetracetate is known to be hygroscopic and can turn brown due to the formation of lead oxide . Therefore, it should be stored in the absence of moisture, kept tightly sealed, and stored under 10°C in the dark and in the presence of about 5% glacial acetic acid .
Properties
{ "Design of the Synthesis Pathway": "Lead tetracetate can be synthesized by reacting lead acetate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Lead acetate", "Acetic anhydride", "Catalyst (such as sulfuric acid or perchloric acid)" ], "Reaction": [ "Mix lead acetate and acetic anhydride in a reaction flask.", "Add a small amount of catalyst to the reaction mixture.", "Heat the reaction mixture to a temperature of 60-70°C and stir for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven.", "The resulting product is lead tetracetate." ] } | |
CAS No. |
546-67-8 |
Molecular Formula |
C8H16O8Pb |
Molecular Weight |
447 g/mol |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4); |
InChI Key |
NVTAREBLATURGT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb] |
Color/Form |
Colorless monoclinic prisms from glacial acetic acid Colorless or faintly pink crystals, sometimes moist with glacial acetic acid |
density |
2.2 at 68 °F (USCG, 1999) - Denser than water; will sink 2.228 at 17 °C/4 °C |
melting_point |
347 °F (USCG, 1999) 175-180 °C |
546-67-8 | |
physical_description |
Faintly pink wet crystals with an odor of vinegar. (USCG, 1999) Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
shelf_life |
Unstable in ai |
solubility |
Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. |
Synonyms |
Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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